Sodium 1,2-oxazol-3-ylmethanesulfinate
Description
Contextualization within Organosulfur Chemistry and Heterocyclic Systems
Organosulfur compounds, organic compounds that contain sulfur, are ubiquitous in nature and are essential for life. wikipedia.org Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds. wikipedia.org The study of the properties and synthesis of these compounds falls under the umbrella of organosulfur chemistry. wikipedia.org Sulfur-containing heterocycles, in particular, are a significant class of compounds with wideranging applications, notably in pharmaceuticals. nih.gov Well-known examples of sulfur-containing heterocycles with life-saving applications include penicillin and cephalosporin antibiotics. wikipedia.org
The integration of a sulfinate group into a heterocyclic system, as seen in Sodium 1,2-oxazol-3-ylmethanesulfinate, is a strategic design choice in modern chemical synthesis. This approach aims to leverage the distinct chemical properties of both the sulfur-containing functional group and the heterocyclic ring to create novel reagents for constructing complex molecules. The development of green strategies for the synthesis of organosulfur heterocycles, such as the use of ball-milling conditions, highlights the ongoing efforts to create these valuable molecules in an environmentally friendly manner. acs.org
Overview of Oxazole (B20620) Ring Systems: Structural Peculiarities and Chemical Significance
The oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively. youtube.com This arrangement of heteroatoms imparts a unique electronic structure and reactivity to the ring. The oxazole ring is considered to be aromatic, though to a lesser extent than benzene, which influences its chemical behavior. taylorandfrancis.com The presence of the electronegative oxygen and nitrogen atoms makes the oxazole ring electron-deficient, which in turn affects its reactivity in various chemical transformations. pharmaguideline.com
Oxazole derivatives are of significant interest due to their presence in a wide array of biologically active compounds and natural products. nih.gov The oxazole moiety is a key structural component in many pharmaceuticals, exhibiting a broad spectrum of activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. pharmaguideline.comnih.gov The structural diversity of oxazole-based molecules allows them to interact with a wide range of biological targets, making them a valuable scaffold in drug discovery. nih.gov
Table 1: Reactivity of the Oxazole Ring
| Reaction Type | Description |
| Electrophilic Substitution | Generally difficult unless the ring is substituted with electron-donating groups. The order of reactivity for electrophilic attack is C4 > C5 > C2. pharmaguideline.com |
| Nucleophilic Substitution | Uncommon, but deprotonation at the C2 position is facile. pharmaguideline.com |
| Cycloaddition Reactions | The oxazole ring can act as a diene in Diels-Alder reactions, particularly when substituted with electron-donating groups. pharmaguideline.com |
| Metallation | The most electron-deficient C2 position is susceptible to attack by organolithium reagents. pharmaguideline.com |
Role of Sulfinate Reagents in Modern Organic Synthesis
Sodium sulfinates, with the general formula RSO₂Na, have emerged as highly versatile and powerful building blocks in modern organic synthesis. rsc.org They are appreciated for being more stable and easier to handle compared to other sulfonylating agents like sulfonyl chlorides. researchgate.net A key aspect of their utility lies in their ability to serve as precursors to sulfonyl radicals under various reaction conditions, including photoredox catalysis. researchgate.net
In contemporary organic synthesis, sulfinate reagents are extensively used in a variety of transformations, most notably in cross-coupling reactions. researchgate.netnih.gov These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon, carbon-sulfur, and nitrogen-sulfur bonds. nih.govtcichemicals.com The desulfinative cross-coupling of heteroaromatic sulfinates with aryl halides is a powerful method for creating biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals. researchgate.net The development of "latent" sulfinate reagents, which generate the active sulfinate salt in situ, has further expanded the scope and applicability of these reagents by addressing challenges related to purification and solubility. researchgate.net
Table 2: Applications of Sulfinate Reagents in Organic Synthesis
| Application | Description |
| Cross-Coupling Reactions | Serve as nucleophilic partners in palladium-catalyzed reactions with aryl and heteroaryl halides to form new C-C bonds. nih.gov |
| Radical Precursors | Act as a source of alkyl and aryl sulfonyl radicals for various addition and cyclization reactions. enamine.netnih.gov |
| Synthesis of Sulfones | React with various electrophiles to produce sulfones, which are important functional groups in medicinal chemistry. researchgate.net |
| Synthesis of Sulfonamides | Can be used in the synthesis of sulfonamides, a class of compounds with significant therapeutic applications. researchgate.net |
Historical Trajectory and Evolution of Synthetic Methodologies Leading to Oxazole-Sulfinate Conjugates
The synthesis of molecules that conjugate oxazole and sulfur-containing functional groups has evolved significantly, driven by the desire to create novel compounds with potential applications in medicinal chemistry and materials science. While the direct synthesis of this compound is not widely reported, the historical development of synthetic methods for related oxazole-sulfonamide and benzisoxazole-methanesulfonate structures provides a clear trajectory.
Early methods for the synthesis of oxazoles, such as the Robinson-Gabriel synthesis, provided foundational access to the oxazole core. pharmaguideline.com Over time, more efficient and versatile methods have been developed, including the van Leusen oxazole synthesis, which has become a cornerstone for preparing a wide variety of oxazole derivatives. nih.gov
The conjugation of a sulfonate or sulfonamide group to a heterocyclic ring has also seen significant advancements. For instance, the synthesis of sodium 1,2-benzisoxazole-3-methanesulfonate, an intermediate in the production of the antiepileptic drug zonisamide, involves the reaction of 3-bromomethyl-1,2-benzisoxazole with sodium sulfite (B76179). google.com More recently, the focus has shifted towards the development of modular and efficient synthetic routes to novel oxazole sulfonamides. These modern approaches often involve the construction of the oxazole ring followed by the introduction of the sulfonamide moiety, or vice versa, allowing for the rapid generation of libraries of compounds for biological screening. nih.gov The synthesis of substituted 1,2,4-oxadiazole-sulfonamide conjugates through multi-step approaches further illustrates the ongoing efforts to create diverse heterocyclic-sulfur compound libraries. researchgate.net
Properties
Molecular Formula |
C4H4NNaO3S |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
sodium;1,2-oxazol-3-ylmethanesulfinate |
InChI |
InChI=1S/C4H5NO3S.Na/c6-9(7)3-4-1-2-8-5-4;/h1-2H,3H2,(H,6,7);/q;+1/p-1 |
InChI Key |
TXDWBRKGOPZLTC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CON=C1CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Sodium 1,2 Oxazol 3 Ylmethanesulfinate
Direct and Indirect Synthetic Routes to the 1,2-Oxazol-3-ylmethanesulfinate Moiety
The construction of the target molecule involves the formation of the 1,2-oxazole core and the introduction of the methanesulfinate (B1228633) side chain at the C3 position. This can be approached through convergent or linear strategies, depending on the availability of precursors and the desired substitution pattern on the heterocyclic core.
The crucial step in forming the methanesulfinate moiety is the creation of the C-S bond between the oxazole (B20620) ring's methyl group and the sulfur atom. A highly effective and analogous method is the nucleophilic substitution reaction between a haloalkyl-substituted oxazole and a sulfite (B76179) salt.
A plausible and widely used strategy involves the reaction of a 3-(halomethyl)-1,2-oxazole, such as 3-(bromomethyl)-1,2-oxazole, with a nucleophilic sulfur reagent like sodium sulfite (Na₂SO₃). This reaction, typically performed in a mixed solvent system such as methanol-water, results in the displacement of the halide and the formation of the desired sodium sulfinate salt. google.com This approach is advantageous due to the commercial availability and stability of sodium sulfite.
Transition metal-catalyzed cross-coupling reactions represent another advanced strategy for C-S bond formation, although they are more commonly applied for aryl-sulfur bonds. rsc.org These methods could potentially be adapted, for instance, by coupling a metallated oxazole with a sulfur dioxide surrogate. However, the nucleophilic substitution pathway remains a more direct and established route for this specific transformation.
The successful synthesis of the target compound relies heavily on the design and preparation of a suitable 3-substituted-1,2-oxazole precursor. The primary synthetic challenge lies in constructing the oxazole ring itself.
One of the most fundamental and versatile methods for synthesizing the 1,2-oxazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.gov For the synthesis of a precursor like 3-methyl-1,2-oxazole, a suitable starting material would be a β-diketone or a β-enamino ketoester. nih.gov Subsequent radical halogenation of the 3-methyl group would then yield the 3-(halomethyl)-1,2-oxazole required for the C-S bond formation step.
Other established methods for oxazole synthesis include:
The van Leusen Reaction: This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) and is particularly useful for synthesizing 5-substituted oxazoles. ijpsonline.comnih.gov
Robinson-Gabriel Synthesis: This classic route involves the dehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles. wikipedia.org
Synthesis from Carboxylic Acids: Modern methods allow for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates, often facilitated by activating agents like triflylpyridinium reagents. nih.gov
The choice of method depends on the desired substitution pattern on the oxazole ring, as different routes offer distinct regiochemical control. For the specific target of this article, methods that allow for the introduction of a methyl group or a functional equivalent at the C3 position are most relevant.
Optimizing reaction conditions is critical for maximizing the yield and purity of the oxazole precursor and the final sulfinate product. Key parameters include the choice of solvent, base, temperature, and catalyst.
For the construction of the oxazole ring from carboxylic acids, a systematic optimization can lead to significant improvements in yield. nih.gov Factors such as the base, solvent, and temperature play a crucial role. For example, using an organic base like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (DCM) at a moderately elevated temperature can produce excellent yields in a short time. nih.gov
Below is a table summarizing the optimization of conditions for a representative oxazole synthesis.
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et3N | DCM | 25 | 60 | <10 |
| 2 | DIPEA | DCM | 25 | 60 | 25 |
| 3 | Pyridine (B92270) | DCM | 25 | 60 | 45 |
| 4 | DMAP | DCM | 25 | 60 | 70 |
| 5 | DMAP | DCM | 40 | 30 | 96 |
| 6 | DMAP | DMSO | 40 | 30 | 85 |
| 7 | DMAP | THF | 40 | 30 | 89 |
For the C-S bond formation step, optimization would involve adjusting the solvent composition (e.g., the methanol-to-water ratio), reaction temperature, and reaction time to ensure complete conversion of the haloalkyl precursor while minimizing side reactions. google.com
Post-Synthetic Functionalization of the Oxazole Core
Once the Sodium 1,2-oxazol-3-ylmethanesulfinate is formed, further derivatization can be achieved by modifying the oxazole ring or the sulfinate group.
The oxazole ring can be functionalized at its available carbon positions (C2, C4, and C5, assuming C3 is substituted). The regioselectivity of these reactions is dictated by the electronic properties of the ring and the reagents used.
C2 Position: The proton at the C2 position is the most acidic, allowing for regioselective deprotonation using a strong base like n-butyllithium. wikipedia.org The resulting lithiated species can then react with various electrophiles to introduce substituents exclusively at this position.
C4 and C5 Positions: Achieving functionalization at the C4 and C5 positions often requires more sophisticated methods. The use of sterically hindered TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc (e.g., TMPMgCl·LiCl or TMPZnCl·LiCl) allows for selective metalation at C5, C4, or C2, depending on the reaction conditions and existing substituents. nih.gov These metallated intermediates are stable and react readily with a range of electrophiles, including aryl halides, acid chlorides, and silylating agents, providing a powerful tool for creating highly functionalized oxazoles. nih.gov
The table below outlines strategies for regioselective functionalization.
| Position | Method | Reagent | Resulting Intermediate | Example Electrophiles |
|---|---|---|---|---|
| C2 | Deprotonation | n-BuLi | 2-Lithio-oxazole | Aldehydes, Ketones, Alkyl halides |
| C5 | Metalation | TMPMgCl·LiCl | 5-Magnesio-oxazole | Aryl halides (Negishi coupling), Acid chlorides |
| C4 | Metalation | TMPZnCl·LiCl | 4-Zinco-oxazole | Allylic halides, TMSCl |
The sodium sulfinate (R-SO₂Na) functional group is a versatile handle for further chemical transformations. rsc.org Its reactivity allows for the synthesis of a variety of other sulfur-containing functional groups.
One of the most important transformations is the conversion of the sulfinate to a sulfonyl chloride (R-SO₂Cl). This can be achieved by reacting the sodium sulfinate with a chlorinating agent, such as phosphorus oxychloride, in a manner analogous to the synthesis of 1,2-benzisoxazole-3-methanesulfonyl chloride. google.com The resulting sulfonyl chloride is a highly valuable intermediate that can react with amines to form sulfonamides, with alcohols to form sulfonate esters, or participate in Friedel-Crafts reactions.
Other potential modifications include:
Oxidation: The sulfinate can be oxidized to the corresponding sulfonic acid or sulfonate salt using common oxidizing agents.
S-Alkylation/Arylation: While less common for sulfinates compared to thiols, reactions with strong electrophiles can lead to the formation of sulfones.
Reductive Coupling: Under certain conditions, sulfinates can participate in reductive coupling reactions. rsc.org
These post-synthetic modifications significantly expand the chemical space accessible from the parent this compound, enabling the creation of diverse libraries of compounds for various applications.
Exploration of Stereoselective Synthesis and Chiral Analogues
Stereoselective Synthesis of Chiral 1,2-Oxazole Precursors
The 1,2-oxazole (isoxazole) ring is a key structural motif in numerous biologically active compounds. nih.gov The synthesis of chiral 1,2-oxazole derivatives often involves the use of chiral building blocks or asymmetric catalytic methods. One common approach is the 1,3-dipolar cycloaddition of nitrile oxides with chiral alkenes or the reaction of a three-carbon component with hydroxylamine using a chiral auxiliary. nih.gov
For instance, novel chiral heterocyclic amino acid-like building blocks featuring a 1,2-oxazole moiety have been developed. These syntheses often start from chiral precursors, leading to the formation of enantiomerically enriched oxazole derivatives. nih.gov The synthesis of new chiral azole compounds, including oxazoles, has been achieved through ene reactions, highlighting another pathway to introduce chirality into the heterocyclic core. researchgate.net
Asymmetric Synthesis of Chiral Sulfinates
The sulfur atom in a sulfinate can be a stereogenic center. The stereoselective synthesis of chiral sulfinyl compounds is a well-established field, with several methods available to achieve high enantiomeric excess. nih.govacs.org
One prominent method is the Andersen-type synthesis, which involves the reaction of a sulfinyl chloride with a chiral alcohol, such as menthol, to form diastereomeric sulfinate esters. These diastereomers can then be separated chromatographically, and subsequent nucleophilic substitution at the sulfur atom can proceed with inversion of configuration to yield enantiomerically pure sulfoxides or other sulfinyl derivatives. nih.govacs.org
More contemporary approaches utilize chiral catalysts to achieve enantioselective synthesis. For example, Zhang and co-workers have developed a protocol using prochiral sulfinate building blocks and cation catalysis to access stereoenriched sulfinate esters with high enantiomeric excess (70–99% ee). thieme-connect.com This method has been applied to a broad range of substrates, including various (het)aryl and alkyl sulfinates. thieme-connect.com Organocatalytic asymmetric sulfinylation of sulfinate salts has also been demonstrated as a viable route to enantioenriched sulfinamides, which are closely related to sulfinates. nih.gov
Potential Strategies for Chiral Analogues of this compound
Based on the available methodologies for the stereoselective synthesis of chiral oxazoles and sulfinates, several hypothetical strategies for the synthesis of chiral analogues of this compound can be proposed.
Strategy 1: Synthesis from a Chiral Oxazole Precursor
This approach would involve the synthesis of a chiral 1,2-oxazole derivative bearing a suitable functional group at the 3-position, which can then be converted to the methanesulfinate moiety.
Step 1: Asymmetric synthesis of a chiral 3-substituted 1,2-oxazole. This could be achieved using methods such as asymmetric cycloaddition reactions or by employing chiral starting materials. nih.gov
Step 2: Introduction of the methanesulfinate group. The chiral oxazole precursor could then be subjected to a series of reactions to introduce the C-S bond and subsequent oxidation to the sulfinate. Controlling the stereochemistry at the sulfur atom in this step would be a significant challenge.
Strategy 2: Diastereoselective Sulfinylation
This strategy would involve the reaction of a racemic or prochiral oxazolylmethanesulfinate precursor with a chiral auxiliary.
Step 1: Synthesis of a suitable 1,2-oxazol-3-ylmethylthiol or a related precursor.
Step 2: Diastereoselective oxidation. The thiol could be oxidized to a sulfinyl chloride and then reacted with a chiral alcohol (e.g., menthol) to form diastereomeric sulfinate esters. nih.govacs.org
Step 3: Separation and hydrolysis. The diastereomers would be separated, followed by hydrolysis of the ester to yield the desired enantiomer of the sodium sulfinate.
Strategy 3: Asymmetric Catalysis
A more direct and modern approach would be the use of an asymmetric catalyst to directly introduce the chiral sulfinate group.
This would likely involve a transition-metal-catalyzed or organocatalyzed reaction of a suitable 1,2-oxazole precursor with a sulfur-containing reagent. thieme-connect.comnih.gov The development of a specific catalytic system for this transformation would require significant research.
The following table summarizes these potential strategies:
| Strategy | Description | Key Challenge |
| 1. Chiral Oxazole Precursor | Synthesis begins with a pre-formed chiral 1,2-oxazole, followed by the introduction of the methanesulfinate group. | Controlling the stereochemistry at the sulfur atom during its introduction. |
| 2. Diastereoselective Sulfinylation | A racemic or prochiral precursor is reacted with a chiral auxiliary to form separable diastereomers. | The efficiency of diastereomer separation and the need for stoichiometric amounts of the chiral auxiliary. |
| 3. Asymmetric Catalysis | A chiral catalyst is used to directly form the chiral sulfinate in an enantioselective manner. | The design and development of a highly selective and efficient catalyst for this specific substrate. |
The exploration of these stereoselective routes is crucial for understanding the structure-activity relationships of potential biologically active analogues of this compound, as different stereoisomers can exhibit distinct pharmacological profiles.
Chemical Reactivity and Mechanistic Pathways of Sodium 1,2 Oxazol 3 Ylmethanesulfinate
Mechanistic Investigations of Reaction Profiles
The reactivity of the oxazole (B20620) ring is characterized by its aromatic nature, though it is less aromatic than other azoles like thiazoles. wikipedia.org The positions on the ring exhibit different reactivity, with the acidity of a hydrogen atom decreasing in the order of C2 > C5 > C4. thepharmajournal.com
The oxazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the site of reaction being highly dependent on the reaction conditions and the nature of the substituents on the ring.
Electrophilic Aromatic Substitution: This type of reaction typically occurs at the C5 position of the oxazole ring. wikipedia.org However, the reaction requires the presence of electron-donating groups to activate the ring. thepharmajournal.com The methanesulfinate (B1228633) group at the 3-position may have an electronic influence on the ring, but specific data on its activating or deactivating nature in this context is not available.
Nucleophilic Aromatic Substitution: Nucleophilic substitution is uncommon on the oxazole ring itself. thepharmajournal.com When it does occur, it is favored at the C2 position, especially if a good leaving group is present. wikipedia.orgthepharmajournal.com The relative ease of displacement of a halogen atom from the oxazole ring follows the order C2 >> C4 > C5. thepharmajournal.com
| Reaction Type | Preferred Position | Conditions and Notes |
|---|---|---|
| Electrophilic Substitution | C5 | Requires activation by electron-donating groups. wikipedia.orgthepharmajournal.com |
| Nucleophilic Substitution | C2 | Favored with the presence of a good leaving group. wikipedia.orgthepharmajournal.com |
Currently, there is a lack of specific research detailing the involvement of Sodium 1,2-oxazol-3-ylmethanesulfinate in radical pathways or single-electron transfer (SET) processes.
Oxazoles are known to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they function as dienes. This reaction is a well-established method for the synthesis of pyridines. wikipedia.org In this pathway, the oxazole reacts with an electrophilic alkene (dienophile). The initial cycloaddition forms a bicyclic intermediate which then undergoes further transformation to yield the pyridine (B92270) ring. wikipedia.org
| Cycloaddition Type | Role of Oxazole | Product | Key Features |
|---|---|---|---|
| Diels-Alder | Diene | Pyridine derivatives | Reacts with electrophilic alkenes to form a bicyclic intermediate. wikipedia.org |
Role as a Synthetic Reagent or Catalyst Precursor
The utility of a chemical compound as a synthetic reagent or a catalyst precursor is determined by its ability to facilitate specific chemical transformations.
There is no specific information available in the surveyed literature regarding the application of this compound in carbon-carbon bond formation reactions.
Specific examples of this compound being used for heteroatom functionalization are not present in the available scientific literature.
Transformations Mediated by the Sulfinate Group (e.g., Reductive, Oxidative)
The sulfinate group (-SO₂⁻) of this compound is a versatile functional group that can undergo both oxidation and reduction, leading to the formation of various sulfur-containing compounds. These transformations are pivotal in the synthetic applications of this compound.
Oxidative Transformations:
The oxidation of the sulfinate group typically yields a sulfonate (-SO₃⁻) or a sulfonyl halide (-SO₂X). These transformations elevate the oxidation state of the sulfur atom and convert the sulfinate into a good leaving group or a reactive electrophile. A common method for the oxidation of sodium sulfinates to sulfonates involves the use of hypervalent iodine(III) reagents. This process is thought to proceed through the formation of a reactive sulfonium (B1226848) species, which is then trapped by a nucleophile, such as an alcohol.
Another significant oxidative transformation is the conversion of sulfinates to sulfonyl chlorides. This is often achieved by treatment with an excess of a chlorinating agent. The resulting sulfonyl chloride is a highly valuable intermediate in organic synthesis, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.
Table 1: Representative Oxidative Transformations of Sulfinate Analogs
| Starting Material (Analog) | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Sodium p-toluenesulfinate | Iodobenzene diacetate, Alcohol | Sulfonate ester | e-bookshelf.de |
| Sodium 1,2-benzisoxazole-3-methanesulfonate | Phosphorus oxychloride | Sulfonyl chloride | (General procedure for converting sulfinates to sulfonyl chlorides) |
Reductive Transformations:
The sulfinate group can also participate in reductive coupling reactions, a less common but synthetically useful transformation. For instance, the reductive coupling of aryl sulfinates with nitroarenes can be achieved using reducing agents like sodium bisulfite, with or without a metal catalyst such as tin(II) chloride, to form sulfonamides. This reaction pathway is proposed to involve the formation of a nitrosoarene intermediate. While direct reductive cleavage of the C-S bond in alkylsulfinates is challenging, such transformations can be facilitated in more complex systems, often involving transition metal catalysis.
Chemoselectivity and Regioselectivity in Reactions Facilitated by the Compound
The presence of multiple reactive sites in this compound—namely the sulfinate group and the 1,2-oxazole ring—necessitates a careful consideration of chemoselectivity and regioselectivity in its reactions.
Chemoselectivity:
The sulfinate group, being a soft and nucleophilic center, will preferentially react with soft electrophiles. In reactions involving multiple functional groups, the sulfinate can be selectively targeted under appropriate conditions. For example, in the presence of both an alkyl halide and a carbonyl group, the sulfinate will typically undergo S-alkylation rather than O-alkylation or reaction at the carbonyl. The choice of solvent and counter-ion can also influence the chemoselectivity of reactions involving sulfinate salts.
Regioselectivity:
The 1,2-oxazole ring possesses distinct reactive positions. The acidity of the ring protons follows the order C5 > C4, making the C5 position susceptible to deprotonation by a strong base, followed by reaction with an electrophile. Conversely, electrophilic attack on the oxazole ring is generally difficult due to its electron-deficient nature, but if forced, it would likely occur at the C4 position. Nucleophilic attack on the unsubstituted 1,2-oxazole ring is also challenging but can be facilitated by the presence of electron-withdrawing groups. In such cases, the attack typically occurs at the C5 or C3 position. The regioselectivity of these reactions is dictated by a combination of steric and electronic factors of both the substrate and the attacking reagent. For instance, palladium-catalyzed cross-coupling reactions on substituted oxazoles have been shown to proceed with high regioselectivity at either the C2, C4, or C5 positions depending on the specific substrates and catalytic system employed.
Table 2: Regioselectivity in Reactions of Oxazole Analogs
| Oxazole Derivative | Reaction Type | Position of Reaction | Reference |
|---|---|---|---|
| Generic 1,2-oxazole | Deprotonation/Electrophilic quench | C5 | (General principle) |
| Substituted 1,3-oxazoles | Palladium-catalyzed direct arylation | C2 or C5 | (Illustrative of regiocontrol in heterocycle functionalization) |
Transition State Analysis and Reaction Coordinate Studies
For the oxidation of sulfinates, density functional theory (DFT) calculations can elucidate the structure of the transition state and the activation energy of the reaction. For example, in the oxidation of a sulfinate to a sulfonate by a hypervalent iodine reagent, the transition state would likely involve the formation of a transient bond between the sulfur atom and the iodine, followed by nucleophilic attack of an alcohol. The reaction coordinate would map the energy changes as the reactants are converted to products through this transition state.
Similarly, for reactions involving the oxazole ring, computational studies can predict the most likely sites for electrophilic or nucleophilic attack by calculating the electron density at different positions on the ring and the stability of the resulting intermediates. For instance, the lower energy barrier for the formation of the C5-lithiated intermediate compared to the C4-lithiated species would explain the observed regioselectivity of deprotonation.
These computational approaches provide invaluable insights into the factors controlling the reactivity and selectivity of the compound, complementing experimental observations and aiding in the design of new synthetic methodologies.
Advanced Spectroscopic and Structural Elucidation of Sodium 1,2 Oxazol 3 Ylmethanesulfinate
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Mechanistic Insights and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. In the case of Sodium 1,2-oxazol-3-ylmethanesulfinate, HRMS would be instrumental in confirming its elemental composition of C4H4NNaO3S.
Tandem Mass Spectrometry (MS/MS) goes a step further by providing detailed structural information. In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, are selected and then fragmented. The resulting fragment ions are then analyzed to piece together the molecule's structure. This fragmentation pattern is unique to the molecule and can be used to identify it and to understand its chemical bonds.
While no specific fragmentation data for this compound has been found, a hypothetical fragmentation pattern could involve the cleavage of the bond between the oxazole (B20620) ring and the methanesulfinate (B1228633) group, as well as fragmentation within the oxazole ring itself.
Hypothetical HRMS and MS/MS Data for this compound
| Analysis Type | Hypothetical Data | Interpretation |
| HRMS | [M-Na+2H]⁺ ion observed at m/z 150.0012 | Confirms the elemental composition as C4H5NO3S. |
| MS/MS | Precursor Ion (m/z): 150.0012 | The protonated molecule is selected for fragmentation. |
| Fragment Ion 1 (m/z): 84.0236 | Could correspond to the protonated 1,2-oxazole-3-carbaldehyde fragment [C4H3NO2+H]⁺. | |
| Fragment Ion 2 (m/z): 66.9773 | Could correspond to the methanesulfinate radical cation [CH3O2S]⁺. |
This table is for illustrative purposes only, as no experimental data is available.
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹⁶O with ¹⁸O), researchers can follow the labeled atom through the reaction pathway to the final product. This provides invaluable information about reaction mechanisms, bond formations, and bond breakages.
In the context of this compound, isotopic labeling could be used to elucidate the mechanism of its synthesis or its reactions. For instance, if the synthesis involves the reaction of 3-methyl-1,2-oxazole with a sulfur-containing reagent, labeling the methyl group with ¹³C would allow researchers to confirm that this carbon atom is the one that becomes part of the methanesulfinate group.
As with the mass spectrometry data, no specific isotopic labeling studies for this compound have been reported in the available literature.
Hypothetical Isotopic Labeling Study for the Synthesis of this compound
| Labeled Reactant | Expected Labeled Product | Mechanistic Insight |
| 3-(¹³CH₃)-1,2-oxazole | Sodium 1,2-oxazol-3-yl(¹³C)methanesulfinate | Confirms the origin of the carbon atom in the methanesulfinate group. |
| Reagent with ³⁴S | Sodium 1,2-oxazol-3-ylmethane(³⁴S)ulfinate | Traces the source of the sulfur atom in the final product. |
This table is for illustrative purposes only, as no experimental data is available.
Theoretical and Computational Chemistry of Sodium 1,2 Oxazol 3 Ylmethanesulfinate
Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Stability
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. libretexts.org These frontier orbitals are crucial in predicting a molecule's reactivity, as they represent the regions most likely to donate and accept electrons, respectively. wikipedia.org
For the 1,2-oxazol-3-ylmethanesulfinate anion, the HOMO is expected to be localized primarily on the sulfinate group, specifically on the sulfur and oxygen atoms, which bear the negative charge. The LUMO is likely distributed across the π-system of the 1,2-oxazole ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity. iucr.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. irjweb.com
Computational studies on structurally related 3-substituted 1,2-oxazole derivatives show that the nature of the substituent at the C-3 position can significantly influence the energies of the frontier orbitals. researchgate.netuoa.gr For the methanesulfinate (B1228633) group, its electron-donating character would be expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and enhancing the molecule's nucleophilicity.
Table 1: Predicted Frontier Orbital Energies for 1,2-Oxazol-3-ylmethanesulfinate Anion (Illustrative)
| Orbital | Energy (eV) | Description |
| LUMO | -0.9 to -1.2 | Primarily located on the π* orbitals of the oxazole (B20620) ring. |
| HOMO | -5.8 to -6.2 | Primarily located on the oxygen and sulfur atoms of the sulfinate group. |
| HOMO-LUMO Gap | 4.6 to 5.4 | Suggests moderate kinetic stability. |
Note: These values are illustrative and based on typical DFT calculations (e.g., B3LYP/6-311G(d,p)) for similar heterocyclic and sulfinate compounds. iucr.org
The distribution of electron density within the 1,2-oxazol-3-ylmethanesulfinate anion is inherently uneven due to the presence of heteroatoms (oxygen, nitrogen, and sulfur) with varying electronegativities. An electrostatic potential (ESP) surface map provides a visual representation of this charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In the 1,2-oxazol-3-ylmethanesulfinate anion, the most negative electrostatic potential (typically colored red on an ESP map) would be concentrated on the oxygen atoms of the sulfinate group, confirming this as the primary site for interaction with the sodium cation and for nucleophilic attack. The sulfur atom, while less electronegative than oxygen, also carries a partial negative charge. The 1,2-oxazole ring would exhibit a more complex potential surface, with the oxygen and nitrogen atoms showing regions of negative potential, while the hydrogen atoms on the ring and the methylene (B1212753) bridge would be regions of positive potential (typically colored blue). This detailed charge mapping is crucial for understanding intermolecular interactions and predicting sites of reaction. researchgate.net
The 1,2-oxazol-3-ylmethanesulfinate anion possesses conformational flexibility, primarily around the single bond connecting the methylene group to the oxazole ring and the C-S bond. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.
Reaction Pathway Modeling and Activation Energy Barrier Determination
Computational chemistry provides the tools to model the entire course of a chemical reaction, from reactants to products, via a transition state. This allows for the elucidation of reaction mechanisms and the prediction of reaction rates by calculating the activation energy barrier. researchgate.netaps.org
For sodium 1,2-oxazol-3-ylmethanesulfinate, several reaction pathways could be computationally explored. Given the nature of the sulfinate group, one prominent pathway involves its role as a precursor to sulfonyl radicals. DFT calculations can model the homolytic cleavage of the C-S bond to form a 1,2-oxazol-3-ylmethyl radical and a sulfoxylate (B1233899) radical anion, or its oxidation to a sulfonyl radical. dntb.gov.ua
Another potential reaction is nucleophilic substitution, where the sulfinate acts as a nucleophile. The reaction pathway for an S-alkylation, for instance, could be modeled to determine the transition state structure and the associated energy barrier. DFT studies are instrumental in mapping the potential energy surface of such reactions, identifying intermediates and transition states that connect them. uoa.grresearchgate.net
Table 2: Illustrative Calculated Activation Energies for Plausible Reactions
| Reaction Type | Plausible Mechanism | Predicted Activation Energy (kcal/mol) |
| S-Alkylation | SN2 attack by sulfinate on an alkyl halide | 15 - 25 |
| Radical Formation | Homolytic C-S bond cleavage | > 40 (thermally) |
| Oxidation | Single Electron Transfer (SET) to form sulfonyl radical | Varies with oxidant |
Note: These activation energies are hypothetical and serve to illustrate the type of data generated from computational reaction modeling. Actual values would depend on the specific reactants and conditions.
By comparing the activation energy barriers for different competing reaction pathways, computational models can predict the likely outcome of a reaction, including its regioselectivity and stereoselectivity. For the 1,2-oxazol-3-ylmethanesulfinate anion, a key question is the competition between O-attack and S-attack in reactions with electrophiles.
While the negative charge is more concentrated on the oxygen atoms, the sulfur atom is generally a softer nucleophile and may be preferred in reactions with soft electrophiles (as described by Hard and Soft Acids and Bases theory). DFT calculations can quantify this preference by computing the activation energies for both pathways. The lower activation barrier would correspond to the kinetically favored product. Such predictive power is invaluable for designing synthetic routes and understanding the underlying factors that control chemical reactivity. researchgate.net
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing insights into the interactions between a solute and solvent at an atomic level. For this compound, an ionic compound, MD simulations would be invaluable for understanding its behavior in a solution, typically an aqueous environment.
The process begins with the construction of a simulation box containing a single or multiple ions of 1,2-oxazol-3-ylmethanesulfinate and sodium, solvated by a large number of water molecules. The interactions between all atoms are governed by a force field, which is a set of parameters and equations that describe the potential energy of the system. For organic salts, force fields like AMBER or CHARMM are commonly used, and may require specific parameterization for the unique sulfinate and oxazole moieties to ensure accuracy.
Once the system is set up, the simulation proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over time. After an initial equilibration period, the simulation is run for a production phase, during which data on the trajectories of all atoms are collected.
Analysis of these trajectories can reveal a wealth of information about the solution-phase behavior of this compound. Key properties that would be investigated include:
Solvation Structure: The arrangement of water molecules around the 1,2-oxazol-3-ylmethanesulfinate anion and the sodium cation can be characterized by calculating radial distribution functions (RDFs). RDFs describe the probability of finding a solvent molecule at a certain distance from the solute. This would reveal the structure and size of the solvation shells and the specific atoms of the anion (e.g., the oxygen atoms of the sulfinate group or the nitrogen and oxygen of the oxazole ring) that are involved in hydrogen bonding with water.
Ion Pairing: MD simulations can quantify the extent of ion pairing between the sodium cation and the 1,2-oxazol-3-ylmethanesulfinate anion in solution. The potential of mean force (PMF) between the ions can be calculated to determine the thermodynamics of their association and dissociation.
Dynamic Properties: The simulations can also predict dynamic properties such as the diffusion coefficients of the ions and the surrounding water molecules. This provides insight into the mobility of the species in solution.
The results of such simulations are typically presented in the form of graphs (e.g., RDF plots) and data tables summarizing key metrics.
Hypothetical Data from Molecular Dynamics Simulations
Below is an interactive table representing the type of data that could be generated from a molecular dynamics simulation of this compound in water.
| Property | Value | Description |
| First Solvation Shell Radius (Anion) | 3.5 Å | The distance from the center of the anion to the first peak of the anion-water radial distribution function. |
| First Solvation Shell Radius (Cation) | 2.8 Å | The distance from the sodium cation to the first peak of the cation-water radial distribution function. |
| Anion Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | A measure of the mobility of the 1,2-oxazol-3-ylmethanesulfinate anion in the simulated solution. |
| Cation Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | A measure of the mobility of the sodium cation in the simulated solution. |
| Ion Pair Association Constant (Ka) | 2.5 M⁻¹ | An indicator of the propensity of the cation and anion to form an ion pair in solution. |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are routinely used to predict the spectroscopic properties of molecules. These predictions are crucial for interpreting experimental spectra and can provide a deeper understanding of the electronic structure and vibrational modes of a compound.
For this compound, DFT calculations would be performed on the optimized molecular structure of the 1,2-oxazol-3-ylmethanesulfinate anion. Different levels of theory and basis sets (e.g., B3LYP/6-311++G(d,p)) would be tested to find a computational model that accurately reproduces known experimental data for similar compounds.
The primary spectroscopic parameters that would be predicted include:
Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups (e.g., the S-O stretch of the sulfinate, C=N and C-O stretches of the oxazole ring). A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H, ¹³C, and potentially ¹⁷O and ³³S nuclei can be calculated. These theoretical chemical shifts are then compared to experimental NMR data to confirm the molecular structure. The accuracy of the predicted shifts can be improved by including solvent effects in the calculations, for example, by using a polarizable continuum model (PCM).
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic structure and identifying the orbitals involved in the electronic excitations.
The correlation between the predicted and experimental spectroscopic data is a critical step in validating the computational model. A good agreement between theory and experiment provides confidence in the calculated molecular structure and properties. Discrepancies, on the other hand, can point to interesting molecular phenomena or limitations of the computational approach.
Hypothetical Correlation of Predicted and Experimental Spectroscopic Data
This interactive table illustrates how theoretical spectroscopic data for the 1,2-oxazol-3-ylmethanesulfinate anion would be compared with experimental values.
| Spectroscopic Parameter | Calculated Value | Experimental Value | Assignment |
| IR Frequency (cm⁻¹) | 1055 | 1050 | Symmetric S-O Stretch |
| IR Frequency (cm⁻¹) | 1230 | 1225 | Asymmetric S-O Stretch |
| IR Frequency (cm⁻¹) | 1620 | 1615 | C=N Stretch (Oxazole) |
| ¹³C NMR Chemical Shift (ppm) | 155.2 | 154.8 | C3 of Oxazole Ring |
| ¹³C NMR Chemical Shift (ppm) | 168.9 | 168.5 | C5 of Oxazole Ring |
| ¹H NMR Chemical Shift (ppm) | 7.85 | 7.82 | H5 of Oxazole Ring |
| UV-Vis λmax (nm) | 215 | 212 | π → π* transition |
Future Directions and Emerging Research Avenues
Integration in Flow Chemistry and Automated Synthesis Platforms
The adaptation of synthetic methodologies from batch to continuous flow processing is a significant trend in modern chemistry, offering advantages in safety, scalability, and efficiency. While no specific studies have reported the use of Sodium 1,2-oxazol-3-ylmethanesulfinate in flow chemistry, its potential in this area is noteworthy. Future research could focus on developing continuous flow protocols for the generation and subsequent reaction of the corresponding sulfene (B1252967) intermediate. Such a system could allow for precise control over reaction parameters, minimizing decomposition and improving yields of desired products.
Furthermore, the integration of this compound into automated synthesis platforms could accelerate the discovery of new bioactive molecules. Automated systems could be programmed to perform a variety of transformations using the oxazolylmethanesulfinate moiety, rapidly generating libraries of novel compounds for high-throughput screening.
Exploration of Novel Catalytic Cycles Utilizing the Compound
The reactivity of the sulfene intermediate derived from this compound opens up possibilities for its involvement in novel catalytic cycles. Researchers could investigate its potential as a transient, reactive species in catalytic processes. For instance, its [2+2] cycloaddition with activated imines could be rendered catalytic, potentially through the use of chiral catalysts to achieve enantioselective transformations. The development of such catalytic cycles would represent a significant advance in the application of this compound, moving from a stoichiometric reagent to a key component in efficient, atom-economical synthetic methods.
Development of Advanced Materials Incorporating the Oxazolylmethanesulfinate Moiety
The incorporation of the 1,2-oxazol-3-ylmethanesulfinate functionality into polymers or other materials is an area ripe for exploration. The heterocyclic and sulfinate groups could impart unique properties to materials, such as altered thermal stability, modified solubility, or new photochemical behavior. Future research could target the synthesis of monomers containing the oxazolylmethanesulfinate moiety for subsequent polymerization. The resulting materials could have applications in fields ranging from specialty polymers to functional coatings.
Table 1: Potential Research Directions in Advanced Materials
| Research Area | Potential Application |
| Synthesis of functionalized polymers | Development of materials with tunable properties |
| Incorporation into metal-organic frameworks | Creation of novel porous materials for catalysis or sensing |
| Surface modification of materials | Altering the surface properties of substrates |
Potential Interdisciplinary Applications in Chemical Sciences Beyond Traditional Organic Synthesis
The unique reactivity of this compound suggests its potential utility in interdisciplinary areas of chemical science. For example, its ability to react with specific functional groups could be harnessed for the development of chemical probes for chemical biology applications. These probes could be used to selectively label and study biomolecules, providing insights into biological processes. Additionally, the compound could find applications in atmospheric chemistry or environmental science, although these areas remain entirely unexplored. The interdisciplinary potential of this reagent is a promising frontier for future scientific investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
